methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorosulfonyl group, an ethyl group, and a carboxylate ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-ethyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The carboxylic acid is first converted to its corresponding acid chloride, which then reacts with chlorosulfonic acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Major Products:
Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Sulfonyl derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactive chlorosulfonyl group makes it a valuable building block for creating sulfonamide and sulfonate compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Its sulfonamide derivatives, in particular, are known for their antimicrobial and anti-inflammatory properties.
Industry: It can be used in the production of specialty chemicals, such as dyes, agrochemicals, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate depends on the specific application and the target molecule. In general, the chlorosulfonyl group can react with nucleophiles to form covalent bonds, leading to the modification of the target molecule. This modification can alter the chemical and biological properties of the target, such as its solubility, stability, and activity.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can react with amino groups in proteins and peptides, leading to the formation of sulfonamide bonds. This modification can affect the protein’s function and interactions.
Enzymes: By modifying the active site of enzymes, the compound can inhibit or enhance enzyme activity, depending on the nature of the modification.
Cellular Pathways: The compound’s derivatives can interact with cellular pathways, such as signaling and metabolic pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate: Lacks the ethyl group, which may affect its reactivity and applications.
Ethyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate: Has an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 5-(sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
Uniqueness: The presence of the chlorosulfonyl group in this compound makes it highly reactive and versatile for various chemical transformations. Its unique combination of functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-3-4-5(7(11)14-2)6(10-9-4)15(8,12)13/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXLRORNIZMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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